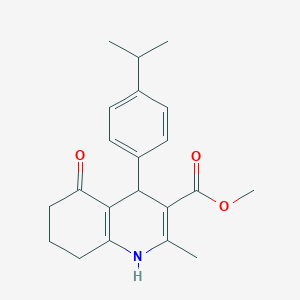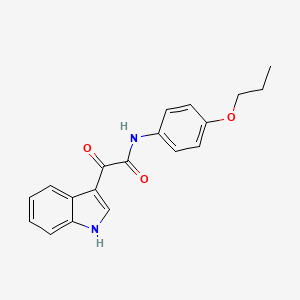
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, also known as GW1516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in an overall increase in energy expenditure. This mechanism of action makes 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including an increase in fatty acid oxidation, a decrease in glucose utilization, an increase in endurance and performance, and a decrease in inflammation. These effects make 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide a potential therapeutic agent for the treatment of metabolic disorders and a potential performance-enhancing agent in sports.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its specificity for PPARδ, which allows for a more targeted approach to studying the effects of PPARδ activation. However, one of the limitations of using 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide, including further investigation into its potential therapeutic applications in the treatment of metabolic disorders, further investigation into its potential performance-enhancing effects in sports, and further investigation into its potential applications in environmental science. Additionally, future studies should focus on developing safer and more effective PPARδ agonists that can be used in a variety of experimental settings.
Synthesemethoden
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide involves the reaction of 4-propoxyphenylacetic acid with 1H-indole-3-carboxaldehyde in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with hydrazine hydrate and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, sports science, and environmental science. In medicine, this compound has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In sports science, 2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide has been studied for its potential applications in enhancing endurance and performance. In environmental science, this compound has been studied for its potential applications in reducing air pollution.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(4-propoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-11-24-14-9-7-13(8-10-14)21-19(23)18(22)16-12-20-17-6-4-3-5-15(16)17/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYAPVQPOCBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

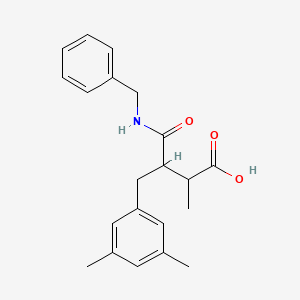
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
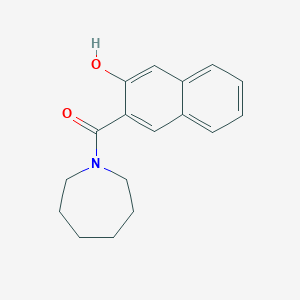
![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
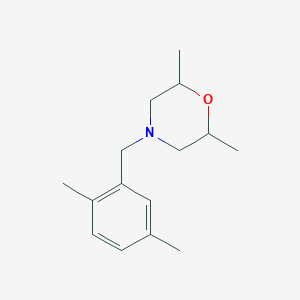
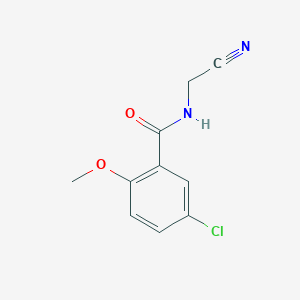
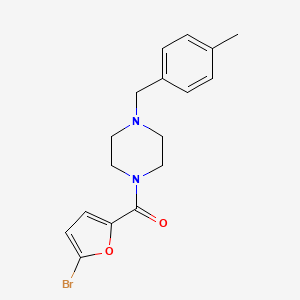
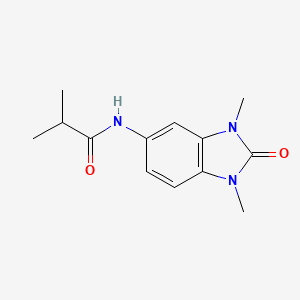
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)
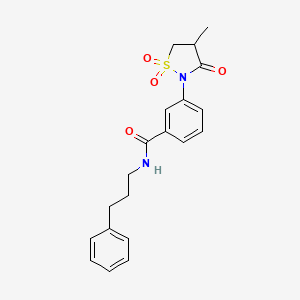
![methyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5106245.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5106250.png)
